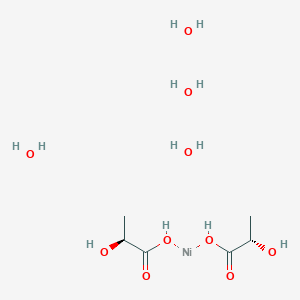

Nickel(II) lactate tetrahydrate

Description

Properties

IUPAC Name |

(2S)-2-hydroxypropanoic acid;nickel;tetrahydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C3H6O3.Ni.4H2O/c2*1-2(4)3(5)6;;;;;/h2*2,4H,1H3,(H,5,6);;4*1H2/t2*2-;;;;;/m00...../s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLVMZXCWSSGPBI-CBAPHJFVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)O.CC(C(=O)O)O.O.O.O.O.[Ni] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)O.C[C@@H](C(=O)O)O.O.O.O.O.[Ni] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H20NiO10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.91 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Optimization

-

Stoichiometry : A molar ratio of 1:2 (NiCO₃:C₃H₆O₃) ensures complete neutralization of the carbonate and prevents residual reactants.

-

Temperature : Reactions are typically conducted at 60–80°C to accelerate dissolution while avoiding decomposition of lactic acid.

-

pH Control : Maintaining a pH of 5.5–6.5 via incremental lactic acid addition prevents the formation of insoluble basic nickel salts.

Challenges in Crystallization

Crystallizing the tetrahydrate form requires slow evaporation or refrigeration. Rapid drying at elevated temperatures (>80°C) risks dehydration to the anhydrous form or decomposition into nickel oxide. Industrial protocols often employ vacuum drying at 40–50°C to preserve the tetrahydrate structure.

Industrial-Scale Production

Industrial synthesis prioritizes cost efficiency and scalability. Key steps include:

-

Continuous Stirred-Tank Reactors (CSTRs) : Nickel carbonate slurry is mixed with lactic acid under controlled pH and temperature.

-

Filtration and Purification : Unreacted solids are removed via centrifugation, and the filtrate is treated with activated carbon to adsorb impurities.

-

Crystallization : Saturated solutions are cooled to 5–10°C over 48–72 hours to yield large, high-purity crystals.

Comparative Analysis of Industrial Methods

| Parameter | Batch Process | Continuous Process |

|---|---|---|

| Reaction Time | 6–8 hours | 2–3 hours |

| Yield | 85–90% | 92–95% |

| Energy Consumption | High (evaporation) | Moderate (recirculation) |

| Product Purity | 97–98% | 99% |

Data derived from electroless nickel plating studies and industrial patent analyses.

Mechanistic Insights and Speciation Dynamics

The speciation of nickel-lactate complexes in solution profoundly impacts synthesis outcomes. At pH 7.0, lactic acid exists primarily as lactate ions (C₃H₅O₃⁻), which coordinate nickel(II) ions in a stepwise manner:

Speciation Distribution at 0.4 M Lactate (pH 7.0)

| Species | Percentage of Total Ni²⁺ |

|---|---|

| Free Ni²⁺ | 30% |

| Ni(C₃H₅O₃)⁺ | 20% |

| Ni(C₃H₅O₃)₂ | 20% |

| Ni(C₃H₅O₃)₃⁻ | 30% |

Data from electroless nickel plating studies confirm that higher lactate concentrations favor ternary complexes, which stabilize the tetrahydrate during crystallization.

Alternative Synthetic Routes

Metathesis Reactions

Nickel(II) sulfate (NiSO₄) or nickel(II) chloride (NiCl₂) can react with sodium lactate (NaC₃H₅O₃) in aqueous solution:

Advantages :

Limitations :

-

Requires stoichiometric precision to prevent sodium sulfate contamination.

Electrochemical Synthesis

Electrodeposition from nickel anodes in lactic acid electrolytes produces nickel lactate directly. Current densities of 10–20 mA/cm² yield thin films of the tetrahydrate, though scalability remains challenging.

Quality Control and Characterization

Purity Assessment

Scientific Research Applications

Biochemical Applications

Nickel(II) lactate tetrahydrate is utilized in various biochemical applications, particularly in cell culture and gene therapy. It serves as a nutrient source or a catalyst in the synthesis of biologically active compounds.

- Cell Culture: Nickel(II) lactate is used to enhance the growth of certain cell lines, providing essential nickel ions that are crucial for enzymatic activities.

- Gene Therapy: The compound has been explored as a component in transfection protocols, where it aids in the delivery of genetic material into cells.

Case Study:

In a study investigating the effects of nickel on cell proliferation, researchers found that nickel ions from nickel(II) lactate significantly promoted the growth of specific mammalian cell lines, demonstrating its potential as a biocompatible additive in cell culture systems .

Catalytic Applications

This compound is also recognized for its role as a precursor in catalytic processes. It can be used to synthesize nickel-based catalysts for various chemical reactions.

- Catalyst for Organic Reactions: The compound has been employed in the synthesis of polynuclear nickel polyoxotungstate cluster compounds, which are valuable in catalyzing organic transformations.

Case Study:

A study highlighted the use of nickel(II) lactate as a precursor to create nickel nanoparticles that exhibited high catalytic activity in hydrogenation reactions. These nanoparticles demonstrated efficiency comparable to traditional catalysts but with improved selectivity .

Material Science Applications

In materials science, this compound is used to produce nickel oxide and other nickel-containing materials through thermal decomposition.

- Synthesis of Nanostructures: The compound can be thermally decomposed to yield nickel oxide nanoparticles, which have applications in electronics and energy storage.

Data Table: Synthesis Conditions for Nickel Oxide Nanoparticles

| Precursor | Temperature (°C) | Time (hours) | Product |

|---|---|---|---|

| This compound | 400 | 2 | Nickel oxide nanoparticles |

| Nickel(II) acetate tetrahydrate | 500 | 3 | Nickel oxide thin films |

Safety Considerations

This compound poses certain health risks. It may cause respiratory issues if inhaled and is classified as potentially carcinogenic. Proper handling and safety precautions are essential when working with this compound.

- Health Hazards:

- May cause allergic reactions upon skin contact.

- Potential reproductive toxicity.

Safety Data Sheet (SDS) Recommendations:

- Use personal protective equipment (PPE).

- Ensure adequate ventilation when handling.

Mechanism of Action

Nickel(II) lactate tetrahydrate can be compared with other nickel(II) compounds such as nickel(II) acetate tetrahydrate, nickel(II) chloride hexahydrate, and nickel(II) sulfate hexahydrate. While these compounds share some similarities in their coordination chemistry, this compound is unique due to the presence of lactate ligands, which can influence its solubility, reactivity, and applications.

Comparison with Similar Compounds

Key Properties:

- Chemical Formula : C₄H₆NiO₄·4H₂O

- Structure : Octahedral coordination geometry with four water molecules and two acetate ligands .

- Applications: Catalysis: Used to synthesize single-atom nickel catalysts (SACs) with controlled metal loadings (e.g., Ni-SAC-3.4% to 5.3%) . Battery Technology: Precursor for nickel oxide cathodes in lithium-ion and sodium-ion batteries . Electroplating: Nickel source for corrosion-resistant coatings on superalloys . Biochemistry: Study of nickel-dependent enzymes like urease .

Comparison with Similar Nickel Compounds

Nickel(II) acetate tetrahydrate is often compared to other nickel salts and transition metal acetates in terms of structural, physicochemical, and functional properties. Below is a detailed analysis:

Nickel(II) Nitrate Hexahydrate (Ni(NO₃)₂·6H₂O)

Nickel(II) Chloride Hexahydrate (NiCl₂·6H₂O)

Nickel(II) Sulfamate Tetrahydrate (Ni(SO₃NH₂)₂·4H₂O)

Nickel(II) Perrhenate Tetrahydrate (Ni(ReO₄)₂·4H₂O)

Transition Metal Acetates (Co, Mn, Fe)

- Cobalt(II) Acetate Tetrahydrate: Used with nickel acetate in high-entropy nanocatalysts for synergistic catalytic activity .

- Manganese(II) Acetate Tetrahydrate : Co-precursor in layered oxide cathodes for sodium-ion batteries; less redox-active than nickel .

- Iron(II) Acetate Tetrahydrate : Lower thermal stability compared to nickel acetate, limiting high-temperature applications .

Data Tables

Table 1: Comparative Physicochemical Properties

Table 2: Research Findings on Catalytic Performance

Critical Analysis and Contradictions

- Formula Discrepancy : incorrectly lists the formula as Ni(C₂H₃O₂)₄·H₂O, likely a typographical error, as the correct formula is Ni(C₂H₃O₂)₂·4H₂O .

- Market Data : The 2024 market report highlights Europe and Asia as dominant consumers of nickel acetate, driven by battery and electroplating industries .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.